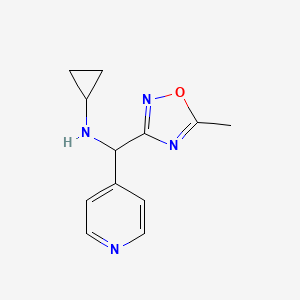
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine typically involves the reaction of 5-methyl-1,2,4-oxadiazole with pyridine derivatives under specific conditions. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction proceeds through a cyclization process, forming the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
Applications De Recherche Scientifique
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It is used in the development of high-energy materials and energetic salts, which have applications in propellants and explosives.
Mécanisme D'action
The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression, such as tyrosine kinases or caspases . The oxadiazole ring structure allows for hydrogen bonding and electrostatic interactions with target proteins, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring structure and exhibits similar energetic properties.
N-methyl-5-(5-(2S)-1-(4-nitrophenyl)methyl)pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine:
Uniqueness
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine is unique due to its specific combination of the oxadiazole ring with a pyridine moiety and a cyclopropanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethyl]cyclopropanamine |
InChI |
InChI=1S/C12H14N4O/c1-8-14-12(16-17-8)11(15-10-2-3-10)9-4-6-13-7-5-9/h4-7,10-11,15H,2-3H2,1H3 |
Clé InChI |
DYVSTWFYICUSAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C(C2=CC=NC=C2)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



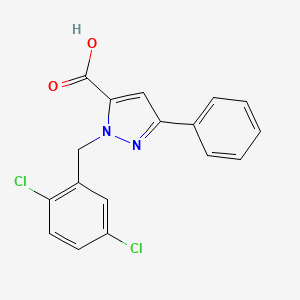
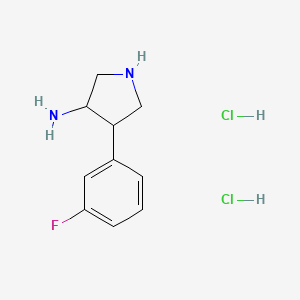
![Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
![N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B14879881.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879884.png)
![2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14879889.png)
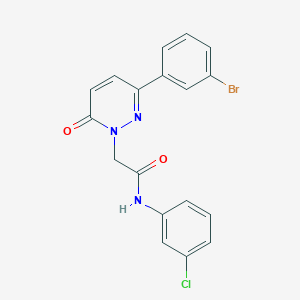
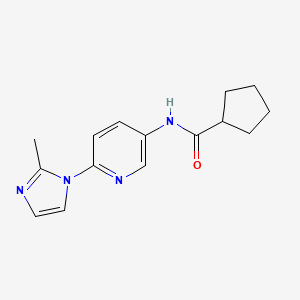

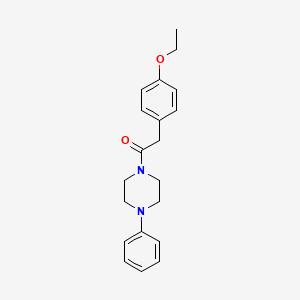
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14879919.png)

